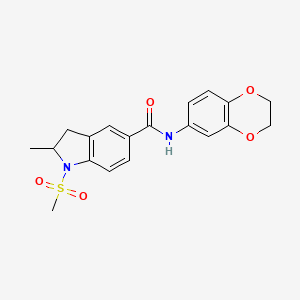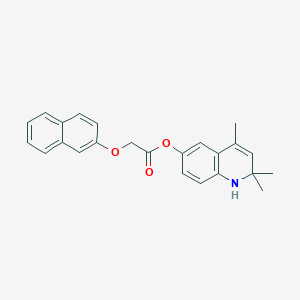![molecular formula C18H15N3O2S2 B4578572 4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide often involves multi-step chemical reactions. For instance, a related synthesis process involves the reaction of phenoxyacetyl chloride with an intermediate thiazole compound, followed by structural confirmation through NMR, MS, IR, and elemental analyses (Liao et al., 2017). Another method described the use of 4-substituted 2-phenylthiazol-5(4H)-ones as acylating agents for amino acids and peptides, showcasing the versatility in synthesizing such compounds (Barrett, 1971).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide has been studied using X-ray analysis and other spectroscopic techniques. For example, a related compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, was analyzed to reveal its crystal structure and bonding distances within the thiazole ring, providing insights into the structural features of these molecules (Aksoy et al., 2003).
Chemical Reactions and Properties
Compounds with a thiazole core often undergo various chemical reactions, leading to the formation of different derivatives with unique properties. The reactivity and functional group transformations provide a wide range of chemical behaviors and applications. For example, N-(4-(2-aminothiazol-2-yl) derivatives were synthesized from 2-bromo-acetyl derivatives, demonstrating the chemical versatility of thiazole-containing compounds (Thabet et al., 2011).
Applications De Recherche Scientifique
Synthesis and Bioactivity
This compound belongs to a class with a variety of bioactive molecules, notably including 2-amino-4-arylthiazoles which have been synthesized through a construction strategy involving [C-N-C-S] precursors, leading to compounds with significant antimicrobial activity (Thomas, Reshmy, & Ushadevi, 2008). Similar efforts have synthesized compounds with potential antifungal activity greater than reference drugs, highlighting the importance of the thiazole core for developing bioactive molecules (Kamble, Latthe, & Badami, 2007).
Antibacterial and Nematicidal Activities
The introduction of the thiazole moiety into phenylacetamide derivatives has led to compounds with promising in vitro antibacterial activities against various bacteria, demonstrating superior efficacy to established treatments in some cases. Furthermore, some of these compounds exhibit significant nematicidal activity, indicating potential as agricultural agents (Lu, Zhou, Wang, & Jin, 2020).
Antitumor Activity
N-phenylacetamide derivatives containing 4-arylthiazole moieties have been evaluated for antitumor activity, showing considerable effects against certain cancer cell lines. This suggests the thiazole derivatives' potential for development into anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Adenosine A3 Receptor Antagonism
Structural modifications to thiazole and thiadiazole derivatives have produced selective antagonists for human adenosine A3 receptors, implicating potential therapeutic applications in conditions influenced by this receptor, such as inflammatory diseases (Jung, Kim, Gao, Gross, Melman, Jacobson, & Kim, 2004).
Corrosion Inhibition
Beyond biomedical applications, thiazoles have shown potential as corrosion inhibitors for metals in acidic environments. This indicates their versatility and potential in industrial applications (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Propriétés
IUPAC Name |
4-[(2-phenylsulfanylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(12-25-15-4-2-1-3-5-15)20-14-8-6-13(7-9-14)17(23)21-18-19-10-11-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZTLSWTWABHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)


![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)